2-((2-Butyloctyl)thio)thiophene
Overview
Description
2-((2-Butyloctyl)thio)thiophene is an organic compound with the molecular formula C₁₆H₂₈S₂ and a molecular weight of 284.52 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-((2-Butyloctyl)thio)thiophene, can be achieved through several methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-((2-Butyloctyl)thio)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
2-((2-Butyloctyl)thio)thiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: It can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 2-((2-Butyloctyl)thio)thiophene involves its interaction with molecular targets and pathways within a system. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2,5-Dibromothiophene: A halogenated derivative used in organic synthesis.
3-Methylthiophene: A methyl-substituted thiophene with different reactivity.
Uniqueness
2-((2-Butyloctyl)thio)thiophene is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler thiophene derivatives
Properties
IUPAC Name |
2-(2-butyloctylsulfanyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S2/c1-3-5-7-8-11-15(10-6-4-2)14-18-16-12-9-13-17-16/h9,12-13,15H,3-8,10-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQBBVVVANSMQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CSC1=CC=CS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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